Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6
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Overview
Description
The compound Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 is a cyclometalated iridium (III) complex. It is known for its application in visible-light mediated photocatalytic organic transformations, including the alkylation of remote C-H bonds and alkene aminoarylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 involves the following steps:
Preparation of Iridium Complex Precursor: The iridium complex precursor is prepared by reacting iridium chloride with 3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl)phenyl ligands in a suitable solvent under reflux conditions.
Formation of the Final Complex: The precursor is then reacted with 5,5’-bis(trifluoromethyl)-2,2’-bipyridine in the presence of a base to form the final complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: undergoes various types of reactions, including:
Photocatalytic Reactions: It is used in visible-light mediated photocatalytic organic transformations.
Alkylation Reactions: It facilitates the alkylation of remote C-H bonds.
Aminoarylation Reactions: It is involved in the aminoarylation of alkenes
Common Reagents and Conditions
Reagents: Common reagents include arylsulfonylacetamides and other bifunctional reagents.
Conditions: The reactions typically require visible light activation, often using photoreactors such as Penn PhD or SynLED 2.0
Major Products
The major products formed from these reactions include alkylated and aminoarylated organic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling various transformations under mild conditions.
Biology and Medicine: Its applications in biology and medicine are still under exploration, but its ability to mediate light-induced reactions holds potential for photodynamic therapy and other biomedical applications.
Industry: It is used in the development of new materials and processes, particularly in the field of green chemistry
Mechanism of Action
The mechanism by which Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 exerts its effects involves:
Photocatalytic Activation: Upon exposure to visible light, the iridium complex undergoes electronic excitation, which facilitates the transfer of electrons to the substrate.
Proton-Coupled Electron Transfer: This mechanism enables the catalytic alkylation of remote C-H bonds and other transformations
Comparison with Similar Compounds
Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: can be compared with other cyclometalated iridium (III) complexes, such as:
Ir[dF(CF3)ppy]2(dtbpy)PF6: This compound also serves as a photocatalyst for visible-light mediated transformations but may differ in its specific reactivity and efficiency.
Ir[dFCF3ppy]2(bpy)PF6: Another similar compound with slight variations in ligand structure, affecting its catalytic properties.
The uniqueness of Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 lies in its specific ligand arrangement, which imparts distinct photophysical and catalytic properties .
Properties
Molecular Formula |
C38H16F26IrN4P |
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Molecular Weight |
1245.7 g/mol |
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H5F7N.C12H6F6N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
SBLGPHQWHQVIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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